2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-phenylacetamide
Description
Properties
IUPAC Name |
2-(1-methylpyrrol-2-yl)-2-oxo-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-15-9-5-8-11(15)12(16)13(17)14-10-6-3-2-4-7-10/h2-9H,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAXXYKTDXPPTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-phenylacetamide can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with phenyl isocyanate under appropriate conditions to form the desired amide. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-phenylacetamide may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is explored for use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It is investigated for its use in the production of specialty chemicals and intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, it can interact with ion channels or transporters, affecting cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-methyl-1H-pyrrol-2-yl)ethanone
- 3-(1-methyl-1H-pyrrol-2-yl)acrylic acid
- 2-acetyl-1-methylpyrrole
Uniqueness
2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-phenylacetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications.
Biological Activity
2-(1-Methyl-1H-pyrrol-2-yl)-2-oxo-N-phenylacetamide, with the chemical formula C₁₃H₁₂N₂O₂ and CAS Number 477871-95-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies based on diverse research findings.
The molecular weight of 2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-phenylacetamide is approximately 228.25 g/mol. It is characterized by a pyrrole ring and an acetamide moiety, which are significant for its biological properties.
| Property | Value |
|---|---|
| Formula | C₁₃H₁₂N₂O₂ |
| Molecular Weight | 228.25 g/mol |
| CAS Number | 477871-95-7 |
| Storage Temperature | Ambient |
Synthesis
The synthesis of this compound typically involves the reaction of pyrrole derivatives with phenylacetyl chloride or similar reagents. The process often requires careful control of reaction conditions to achieve high yields and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-phenylacetamide. For instance, derivatives of pyrrolidine have shown promising results against various cancer cell lines, including A549 human lung adenocarcinoma cells. In vitro assays demonstrated that certain substitutions on the phenyl ring can significantly enhance anticancer activity:
- 4-Dimethylamino substitution exhibited the most potent anticancer activity.
- 4-Chlorophenyl and 4-Bromophenyl substitutions reduced A549 cell viability to 64% and 61%, respectively.
These findings suggest that structural modifications can lead to enhanced therapeutic efficacy against cancer.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing free amino groups demonstrate favorable activity against multidrug-resistant strains of Staphylococcus aureus:
| Compound | MIC (µg/mL) |
|---|---|
| 5-Nitrothiophene derivative | 1–8 |
| Linezolid-resistant strains | 4–64 |
These results indicate that modifications can enhance activity against Gram-positive pathogens, making it a candidate for further development in antimicrobial therapies.
Case Studies
Several case studies have been conducted to evaluate the biological activities of similar compounds:
- Study on Anticancer Properties : A study assessed the cytotoxicity of various derivatives in vitro using MTT assays. The results indicated that specific substitutions significantly improved anticancer efficacy while maintaining lower toxicity towards non-cancerous cells .
- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties against resistant strains of bacteria, demonstrating that certain derivatives could effectively inhibit growth even in resistant strains .
- Structure-Activity Relationship Analysis : Research into structure-activity relationships (SAR) has shown that variations in the substituents on the phenyl ring can dramatically alter both anticancer and antimicrobial activities, suggesting pathways for future drug design .
Q & A
Q. What are the standard synthetic routes for 2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-phenylacetamide, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as:
- Step 1 : Condensation of 1-methylpyrrole-2-carboxylic acid derivatives with phenylamine under reflux conditions using coupling agents like EDCI/HOBt .
- Step 2 : Introduction of the acetamide group via nucleophilic acyl substitution, monitored by TLC for reaction progress .
- Purification : Recrystallization (e.g., methanol) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures intermediate purity .
- Key Reagents : Aniline, DMF as solvent, and bases (e.g., K₂CO₃) to control pH during coupling .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies proton environments (e.g., methylpyrrole at δ 2.3–2.5 ppm, acetamide carbonyl at δ 170–175 ppm) .
- FT-IR : Confirms carbonyl stretches (~1650–1700 cm⁻¹ for amide C=O) and pyrrole ring vibrations (~1450 cm⁻¹) .
- HPLC : Assesses purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 285.3) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
- Methodological Answer :
- Substituent Modification : Vary the phenyl or pyrrole substituents (e.g., electron-withdrawing groups on phenyl to enhance binding affinity to kinase targets) .
- Bioassay Screening : Test analogs against cancer cell lines (e.g., A549, HL-60) using MTT assays, with IC₅₀ comparisons .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict interactions with targets like EGFR or COX-2, prioritizing analogs with lower binding energies .
- Example SAR Table :
| Substituent Position | Modification | Observed Activity (IC₅₀, μM) | Target Protein |
|---|---|---|---|
| Phenyl (para) | -OCH₃ | 12.3 (A549) | EGFR |
| Pyrrole (N-methyl) | -CH₃ | 8.7 (HL-60) | Bcl-2 |
- Reference : Derived from pyrazolo-pyrimidine SAR data .
Q. How can contradictory reports on this compound’s biological activity be resolved?
- Methodological Answer :
- Assay Standardization : Use uniform protocols (e.g., fixed cell lines, serum-free conditions) to minimize variability in cytotoxicity studies .
- Dose-Response Validation : Repeat experiments across multiple labs with blinded samples to confirm IC₅₀ reproducibility .
- Off-Target Profiling : Utilize proteome-wide affinity chromatography to identify unintended targets (e.g., cytochrome P450 isoforms) that may skew results .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to aggregate data from peer-reviewed studies and isolate confounding variables .
Q. What strategies improve the yield of multi-step syntheses for this compound?
- Methodological Answer :
- Reaction Optimization : Use Design of Experiments (DoE) to vary temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 5–20 mol% Pd/C) .
- In Situ Monitoring : ReactIR or inline NMR to track intermediate formation and adjust reaction time dynamically .
- Workflow Table :
| Step | Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| 1 | Coupling Temperature | 80°C | +15% |
| 2 | Solvent (Step 2) | DMF | +20% |
| 3 | Catalyst (Pd/C) | 10 mol% | +12% |
- Reference : Adapted from indole-based acetamide syntheses .
Methodological Considerations for Data Analysis
Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal curves (GraphPad Prism) to calculate IC₅₀/EC₅₀ values with 95% confidence intervals .
- Bootstrap Resampling : Assess robustness of IC₅₀ estimates by resampling data points 10,000 times .
- Heatmap Visualization : Compare activity profiles across analogs using hierarchical clustering (R/Bioconductor) .
Q. How can computational models predict metabolic stability for this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or admetSAR to estimate CYP450 metabolism and plasma protein binding .
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability with liver enzymes like CYP3A4 .
- Metabolite Identification : LC-MS/MS (Q-TOF) to detect phase I/II metabolites in microsomal incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
